Cas no 2172468-49-2 (3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea)

3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea structure
2172468-49-2 structure
商品名:3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
CAS番号:2172468-49-2
MF:C9H10FIN2S
メガワット:324.156976222992
CID:5944885
PubChem ID:165524443

3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
    • EN300-1274917
    • 2172468-49-2
    • インチ: 1S/C9H10FIN2S/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
    • InChIKey: PQYLZJOHGQBSEK-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1)NC(NCCF)=S

計算された属性

  • せいみつぶんしりょう: 323.95935g/mol
  • どういたいしつりょう: 323.95935g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 56.2Ų

3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1274917-100mg
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
100mg
$1131.0 2023-10-01
Enamine
EN300-1274917-10000mg
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
10000mg
$5528.0 2023-10-01
Enamine
EN300-1274917-0.5g
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
0.5g
$1234.0 2023-06-08
Enamine
EN300-1274917-2.5g
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
2.5g
$2520.0 2023-06-08
Enamine
EN300-1274917-10.0g
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
10g
$5528.0 2023-06-08
Enamine
EN300-1274917-500mg
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
500mg
$1234.0 2023-10-01
Enamine
EN300-1274917-5.0g
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
5g
$3728.0 2023-06-08
Enamine
EN300-1274917-0.1g
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
0.1g
$1131.0 2023-06-08
Enamine
EN300-1274917-5000mg
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
5000mg
$3728.0 2023-10-01
Enamine
EN300-1274917-250mg
3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea
2172468-49-2
250mg
$1183.0 2023-10-01

3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea 関連文献

3-(2-fluoroethyl)-1-(4-iodophenyl)thioureaに関する追加情報

Introduction to 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea (CAS No. 2172468-49-2)

3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea (CAS No. 2172468-49-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a fluoroethyl side chain and an iodophenyl aromatic ring, presents intriguing possibilities for its application in drug discovery and molecular interactions.

The structural composition of 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea makes it a promising candidate for further exploration in the development of novel therapeutic agents. The presence of a fluoroethyl group introduces fluorine atoms, which are well-known for their ability to modulate metabolic pathways and enhance binding affinity in biological systems. On the other hand, the iodophenyl moiety provides a strategic handle for further chemical modifications, enabling researchers to tailor the compound’s properties for specific biological targets.

In recent years, there has been a growing interest in the synthesis and application of thiourea derivatives due to their versatile reactivity and potential biological activities. 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea is no exception and has been studied for its potential role in various pharmacological contexts. The compound’s thiourea core is particularly noteworthy, as thioureas have been widely investigated for their antimicrobial, antiviral, and anti-inflammatory properties.

One of the most compelling aspects of 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea is its potential as a scaffold for drug development. The combination of the fluoroethyl group and the iodophenyl ring creates a molecular framework that can be readily modified to target specific biological pathways. This flexibility has made it an attractive candidate for researchers looking to develop novel small-molecule drugs.

Recent studies have begun to explore the pharmacological profile of 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea, focusing on its interactions with various biological targets. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease processes. For instance, researchers have hypothesized that it could interfere with key signaling pathways implicated in cancer progression or inflammatory responses.

The iodine atom in the iodophenyl group also offers unique opportunities for further chemical manipulation. Iodine is known to participate in various chemical reactions, including cross-coupling reactions, which are widely used in organic synthesis. This reactivity allows researchers to attach additional functional groups or link the compound to other molecules, expanding its potential applications in drug design.

Another area of interest is the use of 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea as a tool compound in biochemical assays. Its well-defined structure and reactivity make it an excellent candidate for developing high-throughput screening assays to identify new drug candidates or biochemical probes. Such assays are crucial in modern drug discovery pipelines, where rapid identification of active compounds can significantly accelerate the development process.

The synthesis of 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea also presents interesting challenges and opportunities from a chemical perspective. The introduction of both fluorine and iodine into a single molecule requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one, opening doors for more sophisticated drug design approaches.

In conclusion, 3-(2-fluoroethyl)-1-(4-iodophenyl)thiourea (CAS No. 2172468-49-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological relevance, make it a valuable asset for drug discovery efforts. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the development of next-generation therapeutic agents.

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